molecular formula C10H11N3 B1301224 4-Imidazol-1-ylmethylphenylamine CAS No. 56643-85-7

4-Imidazol-1-ylmethylphenylamine

Cat. No.: B1301224
CAS No.: 56643-85-7
M. Wt: 173.21 g/mol
InChI Key: DGHAOTHIDTUSJY-UHFFFAOYSA-N
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Description

4-Imidazol-1-ylmethylphenylamine (CAS 56643-85-7) is an aromatic amine derivative featuring an imidazole ring linked to a phenyl group via a methylene bridge. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol . The compound is also known by synonyms such as 1-(4-Aminobenzyl)-1H-imidazole and 4-(1H-Imidazol-1-ylmethyl)aniline .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHAOTHIDTUSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361425
Record name 4-Imidazol-1-ylmethylphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56643-85-7
Record name 4-(1-Imidazolylmethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056643857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazol-1-ylmethylphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-IMIDAZOLYLMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BTW3ZDT8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

4-Imidazol-1-ylmethylphenylamine, also known as N-[4-(1H-imidazol-1-ylmethyl)phenyl]amine, is a synthetic organic compound that has garnered attention for its diverse biological activities. The imidazole ring in its structure is known for conferring various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features an imidazole ring attached to a phenyl group. Its IUPAC name is N-[4-(imidazol-1-ylmethyl)phenyl]amine, and its molecular formula is C11H12N4C_{11}H_{12}N_{4}. The presence of the imidazole moiety is crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H12N4C_{11}H_{12}N_{4}
IUPAC NameN-[4-(1H-imidazol-1-ylmethyl)phenyl]amine
Molecular Weight200.24 g/mol

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. This compound has shown promising results against various pathogens. For instance, studies have demonstrated its effectiveness against Candida species, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity Against Candida Species

CompoundMIC (µg/mL)Comparison with Fluconazole (MIC > 100 µg/mL)
This compound25More potent than fluconazole
Miconazole0.0188Standard reference

The mechanism of action of this compound involves interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property is particularly relevant in the context of antimicrobial action, where it may disrupt essential metabolic pathways in pathogens .

Study on Antifungal Activity

In a study published in the journal Molecules, researchers evaluated the antifungal activity of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant anti-Candida activity, outperforming fluconazole in certain assays .

Synthesis and Derivative Development

Another research effort focused on synthesizing derivatives of imidazole compounds to enhance their biological activity. Modifications to the aromatic ring were explored to improve efficacy against resistant strains of fungi. The findings highlighted that specific substitutions could lead to enhanced potency .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable candidate for drug development. Its potential applications include:

  • Antifungal Agents : Targeting resistant fungal infections.
  • Antimicrobial Agents : Broad-spectrum activity against bacteria and fungi.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
This compound 56643-85-7 C₁₀H₁₁N₃ 173.22 Primary amine, unsubstituted imidazole Pharmaceutical intermediate
N-Methyl-4-(1-imidazolyl)benzylamine 7164-98-9 C₁₁H₁₃N₃ 187.24 N-methylated amine Enhanced lipophilicity
(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride 25372-03-6 C₁₀H₁₂ClN₃ 209.67 Hydrochloride salt Improved aqueous solubility
1-(4-Phenyl-1H-Imidazol-2-yl)-Ethylamine 864825-23-0 C₁₁H₁₃N₃ 187.24 Ethylamine chain, phenyl at imidazole-2 Therapeutic agent precursor
4-(2-Methyl-1H-imidazol-1-yl)benzylamine 883291-45-0 C₁₁H₁₃N₃ 187.24 Methyl substituent on imidazole Modified metabolic stability

Structural and Functional Analysis

However, this modification may reduce reactivity in coupling reactions due to decreased nucleophilicity.

(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride (CAS 25372-03-6) The hydrochloride salt form improves solubility in polar solvents, making it preferable for formulations requiring high bioavailability. The ionic nature, however, may limit compatibility with non-polar reaction conditions .

The ethylamine chain introduces conformational flexibility, which may influence pharmacokinetics .

4-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 883291-45-0)

  • The methyl group on the imidazole ring introduces steric hindrance, which could reduce metabolic degradation by cytochrome P450 enzymes, thereby improving plasma half-life .

Research Findings and Trends

  • Synthetic Accessibility : Derivatives like the chlorinated compound 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () highlight the role of electron-withdrawing groups (e.g., nitro, chloro) in directing regioselective reactions, though these are less biologically relevant than amine-functionalized analogs.

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